![molecular formula C6H4N4O2 B170278 3-Nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-00-6](/img/structure/B170278.png)
3-Nitro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
“3-Nitro-1H-pyrazolo[3,4-b]pyridine” is a heterocyclic compound . It belongs to the group of pyrazolo[3,4-b]pyridines, which present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “3-Nitro-1H-pyrazolo[3,4-b]pyridine”, is characterized by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported in numerous references .Scientific Research Applications
Synthesis and Biomedical Applications
“3-Nitro-1H-pyrazolo[3,4-b]pyridine” belongs to a group of heterocyclic compounds known as 1H-Pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . The interest in these structures is due to their close similarity with the purine bases adenine and guanine .
Chemical Properties
The molecular weight of “3-Nitro-1H-pyrazolo[3,4-b]pyridine” is 164.12 . It is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridines can start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Biological Activity
1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their biological activity . The biological applications of such compounds are diverse and have been covered in numerous references .
Photophysical Properties
The photophysical properties of 1H-pyrazolo[3,4-b]pyridines have been studied, and these compounds can be synthesized using ketones as condensation partners .
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 3-nitro-1h-pyrazolo[3,4-b]pyridine belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It’s known that the pyrazolo[3,4-b]pyridine derivatives can interact with their targets in a way that leads to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazolo[3,4-b]pyridine derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
It’s known that pyrazolo[3,4-b]pyridine derivatives can have various effects, such as anticancer activity .
properties
IUPAC Name |
3-nitro-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHQAOOAIVBTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556418 |
Source
|
Record name | 3-Nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
116855-00-6 |
Source
|
Record name | 3-Nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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